molecular formula C20H22ClN3O B11416431 N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide

N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide

Cat. No.: B11416431
M. Wt: 355.9 g/mol
InChI Key: FHNIBOKZCPIQIA-UHFFFAOYSA-N
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Description

N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a chlorophenyl group, a benzodiazole ring, and a methylpropanamide moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE typically involves multiple steps. One common route starts with the preparation of the benzodiazole intermediate. This can be achieved by reacting o-phenylenediamine with a suitable aldehyde under acidic conditions to form the benzodiazole ring. The chlorophenyl group is then introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

The next step involves the alkylation of the benzodiazole intermediate with 2-bromoethylamine to introduce the ethylamine side chain. Finally, the methylpropanamide moiety is attached through an amide coupling reaction using 2-methylpropanoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzodiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for deprotonation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, the presence of different substituents can lead to variations in their pharmacological effects and potency. For example, the chlorophenyl group in N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE may enhance its binding affinity to GABA receptors compared to other benzodiazepines.

List of Similar Compounds

  • Diazepam
  • Lorazepam
  • Clonazepam
  • Alprazolam
  • Midazolam

Properties

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

IUPAC Name

N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methylpropanamide

InChI

InChI=1S/C20H22ClN3O/c1-14(2)20(25)22-12-11-19-23-17-9-5-6-10-18(17)24(19)13-15-7-3-4-8-16(15)21/h3-10,14H,11-13H2,1-2H3,(H,22,25)

InChI Key

FHNIBOKZCPIQIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl

Origin of Product

United States

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